BIX-01294

Übersicht

Beschreibung

BIX-01294 ist ein Diazepin-Chinazolinamin-Derivat, das als selektiver, zellgängiger Inhibitor des G9a-ähnlichen Proteins und der G9a-Histon-Lysin-Methyltransferase wirkt. Diese Enzyme sind an der Methylierung von Histon H3 an Lysin 9 beteiligt, einem Prozess, der für die Genregulation entscheidend ist. This compound wurde in verschiedenen Forschungsanwendungen eingesetzt, einschließlich der Erleichterung von induzierten pluripotenten Stammzellen aus somatischen Zellen .

Vorbereitungsmethoden

BIX-01294 kann in einem vierstufigen Verfahren ausgehend von 2-Amino-4,5-Dimethoxybenzoesäure und Harnstoff synthetisiert werden. Die Schritte umfassen Cyclisierung, Chlorierung und zwei Schritte der Ammonolyse. Der letzte Schritt beinhaltet die Verwendung von Methansulfonsäure als Katalysator unter milden Bedingungen, was zu einer Ausbeute von 75,5 % führt . Dieses Verfahren eignet sich aufgrund seiner Einfachheit und der Verfügbarkeit billiger Ausgangsstoffe für die industrielle Produktion .

Analyse Chemischer Reaktionen

BIX-01294 unterliegt verschiedenen chemischen Reaktionen, darunter:

Oxidation: this compound kann unter bestimmten Bedingungen oxidiert werden, obwohl detaillierte Studien zu dieser Reaktion begrenzt sind.

Substitution: This compound kann Substitutionsreaktionen eingehen, insbesondere unter Beteiligung seiner Diazepin-Chinazolinamin-Struktur.

Häufig verwendete Reagenzien in diesen Reaktionen sind Methansulfonsäure zur Katalyse und verschiedene Lösungsmittel wie PrOH für Rückflussbedingungen . Die gebildeten Hauptprodukte hängen von den spezifischen Reaktionsbedingungen und den verwendeten Reagenzien ab.

Wissenschaftliche Forschungsanwendungen

This compound hat ein breites Spektrum an wissenschaftlichen Forschungsanwendungen:

Chemie: Wird als selektiver Inhibitor in Studien mit Histon-Methyltransferasen verwendet.

Industrie: Verwendung bei der Entwicklung neuer therapeutischer Strategien und der Arzneimittelforschung.

Wirkmechanismus

This compound hemmt G9a und G9a-ähnliches Protein, indem es die Histon-Bindungsstelle besetzt und so die Wechselwirkung mit Histonen verhindert. Diese Hemmung führt zur Unterdrückung der Histon H3 Lysin 9 Methylierung, was die Genregulation und -expression beeinflusst . Die Verbindung induziert auch Autophagie und Apoptose in Krebszellen, indem sie den autophagischen Fluss und die lysosomale Funktion beeinträchtigt .

Wissenschaftliche Forschungsanwendungen

Cancer Research Applications

BIX-01294 has emerged as a significant compound in cancer research due to its ability to modulate histone methylation and influence tumor cell behavior.

Diffuse Large B-Cell Lymphoma (DLBCL)

A study demonstrated that this compound inhibits the proliferation of human DLBCL cells by inducing G1 phase cell cycle arrest and promoting apoptosis. The mechanism involves upregulation of the cyclin-dependent kinase inhibitor P21 and downregulation of cyclin E. Flow cytometric assays revealed that treatment with this compound led to significant apoptosis in DLBCL cell lines such as U2932 and SUDHL2, suggesting its potential as a therapeutic agent for DLBCL .

| Parameter | Control | This compound (10 µM) |

|---|---|---|

| Apoptotic Cells (%) | 10% | 62% |

| Cyclin E Level | High | Low |

| P21 Level | Low | High |

Colorectal Cancer

In colorectal cancer models, this compound was found to reduce the proportion of cancer stem cells and inhibit their proliferative capacity. It enhanced the effectiveness of 5-fluorouracil, a standard chemotherapy drug, indicating its potential for combination therapy in colorectal cancer treatment .

| Treatment | Proliferation Inhibition | Cancer Stem Cell Reduction |

|---|---|---|

| Control | 0% | 100% |

| This compound | 45% | 60% |

| This compound + 5-Fluorouracil | 75% | 85% |

Stem Cell Research

This compound's ability to modulate histone methylation has made it a valuable tool in stem cell research.

Induced Pluripotent Stem Cells (iPSCs)

Research indicates that this compound enhances the reprogramming efficiency of somatic cells into iPSCs by reducing bulk H3K9 methylation levels. This effect has been observed in various mammalian cell types, including neural progenitor cells . The compound facilitates the transition from differentiated cells to pluripotent states, which is crucial for regenerative medicine applications.

| Cell Type | Reprogramming Efficiency (%) |

|---|---|

| Control | 15% |

| This compound | 35% |

Mechanistic Insights

This compound operates primarily through the inhibition of G9a histone methyltransferase, leading to decreased levels of H3K9me2, a repressive histone mark associated with gene silencing. This modulation can activate genes involved in cell cycle regulation and apoptosis, making it a critical player in therapeutic strategies against various malignancies .

Wirkmechanismus

BIX-01294 inhibits G9a and G9a-like protein by occupying the histone binding site, preventing interaction with histones. This inhibition leads to the suppression of histone H3 lysine 9 methylation, affecting gene regulation and expression . The compound also induces autophagy and apoptosis in cancer cells by impairing autophagic flux and lysosomal function .

Vergleich Mit ähnlichen Verbindungen

BIX-01294 ist aufgrund seiner hohen Selektivität für G9a und G9a-ähnliches Protein einzigartig. Ähnliche Verbindungen umfassen:

UNC0638: Ein weiterer selektiver Inhibitor von G9a mit ähnlichen Anwendungen in der Genregulationsforschung.

A-366: Hemmt G9a und wird in der epigenetischen Forschung eingesetzt.

GSK343: Ein potenter Inhibitor von EZH2, einer weiteren Histon-Methyltransferase, die in der Krebsforschung eingesetzt wird.

This compound zeichnet sich durch seine spezifische Hemmung von G9a und seine Anwendungen in der Stammzellforschung und Krebstherapie aus .

Biologische Aktivität

BIX-01294 is a selective inhibitor of the histone methyltransferases G9a and GLP (G9a-like protein), which play crucial roles in epigenetic regulation by methylating histone H3 at lysine 9 (H3K9). This compound has garnered attention for its potential therapeutic applications, particularly in cancer treatment and stem cell biology. The following sections detail the biological activities, mechanisms of action, and research findings related to this compound.

This compound primarily exerts its effects through the inhibition of G9a and GLP, leading to:

- Reduction of H3K9 Methylation : this compound decreases the levels of H3K9me2 and H3K27me3, which are associated with transcriptional repression. This demethylation can reactivate silenced genes involved in cell differentiation and apoptosis .

- Induction of Apoptosis : The compound has been shown to induce apoptosis in various cancer cell lines, including diffuse large B-cell lymphoma (DLBCL) and glioma cells. Mechanistically, this compound activates both endogenous and exogenous apoptotic pathways, evidenced by increased expression of death receptors (DR4 and DR5) and pro-apoptotic proteins like Bax .

- Cell Cycle Arrest : In DLBCL cells, treatment with this compound results in G1 phase arrest, characterized by elevated levels of the cyclin-dependent kinase inhibitor P21 and reduced levels of cyclin E .

- Autophagy Activation : this compound has been reported to induce autophagy in glioma cells, promoting the expression of autophagy-related genes. This effect is linked to its ability to modulate histone methylation patterns at the promoters of these genes .

Case Studies

-

Diffuse Large B-cell Lymphoma (DLBCL) :

- Study Findings : this compound demonstrated significant anti-proliferative effects across multiple DLBCL cell lines, with a dose-dependent decrease in cell viability. For instance, at a concentration of 10 μM, approximately 62% of U2932 cells underwent apoptosis after 36 hours of treatment .

- Mechanism : Flow cytometry analyses revealed that this compound increases G1 phase cell population while decreasing S phase cells, indicating effective cell cycle arrest .

-

Glioma Cells :

- Study Findings : In U251 glioma cells, treatment with increasing concentrations of this compound resulted in a marked reduction in proliferation rates (from 94% viability at 1 µM to 21% at 8 µM) over 24 hours .

- Mechanism : The compound induced apoptosis by downregulating anti-apoptotic proteins like Bcl-2 while upregulating pro-apoptotic proteins such as Bax and cleaved caspases .

Summary Table of Biological Activities

Research Findings

Recent studies have highlighted the potential of this compound as a therapeutic agent:

- Chronic Hepatitis C Infection : Research indicates that this compound can restore metabolic functions in exhausted CD8+ T cells from chronic HCV patients, suggesting its role beyond cancer therapy .

- Stem Cell Reprogramming : In pluripotent stem cell research, this compound has been shown to enhance the reprogramming efficiency of somatic cells into induced pluripotent stem cells (iPSCs) by modulating histone modifications that promote pluripotency .

Eigenschaften

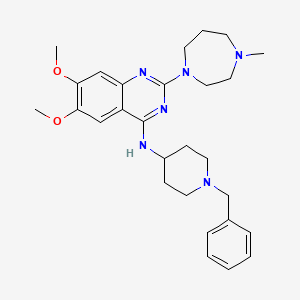

IUPAC Name |

N-(1-benzylpiperidin-4-yl)-6,7-dimethoxy-2-(4-methyl-1,4-diazepan-1-yl)quinazolin-4-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H38N6O2/c1-32-12-7-13-34(17-16-32)28-30-24-19-26(36-3)25(35-2)18-23(24)27(31-28)29-22-10-14-33(15-11-22)20-21-8-5-4-6-9-21/h4-6,8-9,18-19,22H,7,10-17,20H2,1-3H3,(H,29,30,31) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OSXFATOLZGZLSK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCCN(CC1)C2=NC3=CC(=C(C=C3C(=N2)NC4CCN(CC4)CC5=CC=CC=C5)OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H38N6O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

490.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

935693-62-2 | |

| Record name | 2-(Hexahydro-4-methyl-1H-1,4-diazepin-1-yl)-6,7-dimethoxy-N-[1-(phenylmethyl)-4-piperidinyl]-4-quinazolinamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=935693-62-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | BIX-01294 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2PZ9U8BQ9B | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.